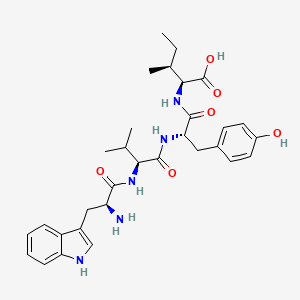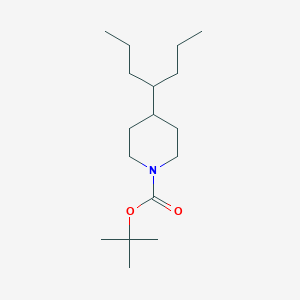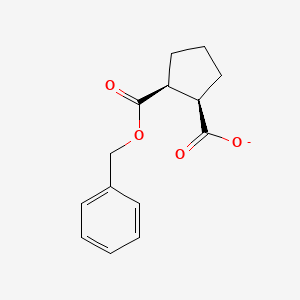
L-Valylglycylglycyl-L-alanyl-L-valyl-L-valyl-L-threonine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
L-Valylglycylglycyl-L-alanyl-L-valyl-L-valyl-L-threonine is a synthetic oligopeptide composed of seven amino acids: valine, glycine, alanine, and threonine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of L-Valylglycylglycyl-L-alanyl-L-valyl-L-valyl-L-threonine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Attachment of the first amino acid: The first amino acid, protected at the N-terminus, is attached to the resin.
Deprotection: The N-terminal protecting group is removed to allow for the addition of the next amino acid.
Coupling: The next amino acid, also protected at the N-terminus, is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and deprotection: The completed peptide is cleaved from the resin, and all protecting groups are removed.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers and optimized reaction conditions are employed to ensure high yield and purity. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are used to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
L-Valylglycylglycyl-L-alanyl-L-valyl-L-valyl-L-threonine can undergo various chemical reactions, including:
Oxidation: The threonine residue can be oxidized to form a hydroxyl group.
Reduction: Reduction reactions can target specific functional groups within the peptide.
Substitution: Amino acid residues can be substituted with other amino acids to modify the peptide’s properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Amino acid derivatives with appropriate protecting groups and coupling reagents such as carbodiimides.
Major Products Formed
Oxidation: Hydroxylated derivatives of the peptide.
Reduction: Reduced forms of specific functional groups.
Substitution: Modified peptides with altered amino acid sequences.
Scientific Research Applications
L-Valylglycylglycyl-L-alanyl-L-valyl-L-valyl-L-threonine has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its potential role in protein-protein interactions and cellular signaling pathways.
Medicine: Explored for its therapeutic potential in drug development and as a biomarker for certain diseases.
Industry: Utilized in the development of peptide-based materials and as a component in various biochemical assays.
Mechanism of Action
The mechanism of action of L-Valylglycylglycyl-L-alanyl-L-valyl-L-valyl-L-threonine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets and influencing their activity. The exact pathways and targets depend on the specific context and application of the peptide.
Comparison with Similar Compounds
Similar Compounds
L-Valyl-L-alanyl-L-valine: A tripeptide with similar amino acid composition but shorter sequence.
L-Alanyl-L-valine: A dipeptide with a simpler structure.
L-Valyl-L-threonine: Another dipeptide with different properties.
Uniqueness
L-Valylglycylglycyl-L-alanyl-L-valyl-L-valyl-L-threonine is unique due to its specific sequence and combination of amino acids, which confer distinct chemical and biological properties. Its longer chain length and specific arrangement of residues make it suitable for specialized applications that shorter peptides may not fulfill.
Properties
CAS No. |
651292-04-5 |
|---|---|
Molecular Formula |
C26H47N7O9 |
Molecular Weight |
601.7 g/mol |
IUPAC Name |
(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoic acid |
InChI |
InChI=1S/C26H47N7O9/c1-11(2)18(27)23(38)29-9-16(35)28-10-17(36)30-14(7)22(37)31-19(12(3)4)24(39)32-20(13(5)6)25(40)33-21(15(8)34)26(41)42/h11-15,18-21,34H,9-10,27H2,1-8H3,(H,28,35)(H,29,38)(H,30,36)(H,31,37)(H,32,39)(H,33,40)(H,41,42)/t14-,15+,18-,19-,20-,21-/m0/s1 |
InChI Key |
ZNOGHDDWVYZWRA-MYMZKXAHSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)CNC(=O)CNC(=O)[C@H](C(C)C)N)O |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)NCC(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)O)C(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


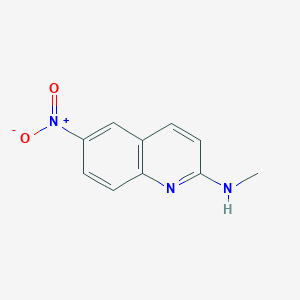


![2-{1-[5-(Trimethylsilyl)thiophen-2-yl]ethylidene}hydrazine-1-carbothioamide](/img/structure/B15170909.png)

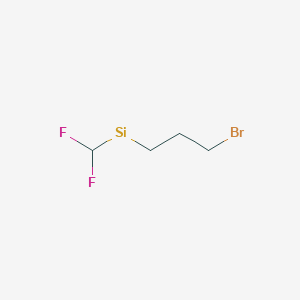
![4-[4-(Butoxymethyl)-1,3-dioxolan-2-YL]-2-methoxyphenol](/img/structure/B15170928.png)
![1-Piperidinecarboxylic acid, 4-[[[5-(phenylsulfonyl)-2-(trifluoromethyl)phenyl]sulfonyl]amino]-, 1,1-dimethylethyl ester](/img/structure/B15170930.png)
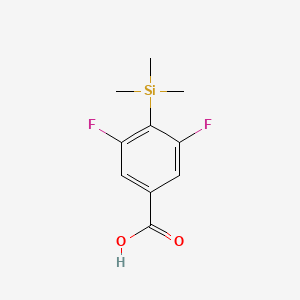
![N,4-Dimethyl-8-[(propan-2-yl)oxy]-1,4-dihydroquinazolin-2-amine](/img/structure/B15170936.png)
